Alpiniaterpene A

Description

Structure

3D Structure

Properties

IUPAC Name |

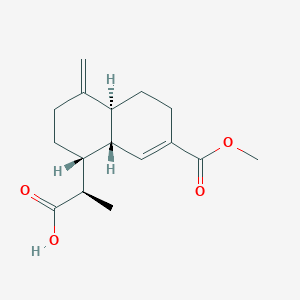

(2R)-2-[(1R,4aS,8aS)-7-methoxycarbonyl-4-methylidene-2,3,4a,5,6,8a-hexahydro-1H-naphthalen-1-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O4/c1-9-4-6-13(10(2)15(17)18)14-8-11(16(19)20-3)5-7-12(9)14/h8,10,12-14H,1,4-7H2,2-3H3,(H,17,18)/t10-,12-,13+,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSWDROZZIFWYRS-ZZVYKPCYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCC(=C)C2C1C=C(CC2)C(=O)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H]1CCC(=C)[C@@H]2[C@@H]1C=C(CC2)C(=O)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Terpenoids from Alpinia officinarum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpinia officinarum Hance, commonly known as lesser galangal, is a perennial herb belonging to the Zingiberaceae family.[1][2] For centuries, its rhizomes have been a staple in traditional Chinese medicine for treating various ailments, including pain, digestive issues, and inflammation.[3][4] Modern phytochemical investigations have revealed a rich and diverse chemical profile of A. officinarum, primarily composed of flavonoids, diarylheptanoids, and essential oils.[1][3][4][5] While these classes of compounds have been extensively studied, the terpenoid constituents of lesser galangal, particularly sesquiterpenes and diterpenes, are emerging as a significant area of research. This technical guide provides a comprehensive overview of the known terpenoids isolated from Alpinia officinarum, with a focus on their chemical structures, biological activities, and the experimental methodologies employed in their study. While the specific compound "Alpiniaterpene A" was not identified in the surveyed literature, this guide consolidates the current knowledge on other recently discovered terpenes from this important medicinal plant.

Terpenoid Constituents of Alpinia officinarum

Recent studies have led to the isolation and characterization of several terpenoid compounds from the rhizomes of Alpinia officinarum. These include both sesquiterpenes and diterpenes, with the latter belonging to the labdane class.

Table 1: Terpenoids Isolated from Alpinia officinarum

| Compound Name | Class | Molecular Formula | Biological Activity (in vitro) | Reference |

| (Z)-12,14-labdadien-15(16)-olide-17-oic acid | Labdane Diterpene | C₂₀H₂₈O₄ | No significant cytotoxicity against HeLa and HepG2 cancer cell lines (IC₅₀ > 50 µg/mL) | [6] |

| 4-isopropyl-6-methyl-1-naphthalenemethanol | Cadinane Sesquiterpene | C₁₅H₁₈O | No significant cytotoxicity against HeLa and HepG2 cancer cell lines (IC₅₀ > 50 µg/mL) | [6] |

| (12S)-15,16-epoxy-8(17),13(16),14-labdatrien-12-ol | Labdane Diterpene | C₂₀H₃₀O₂ | Strong anti-inflammatory and antioxidant activities.[5][7] | [7] |

| (12E)-labda-8(17),12(13)-dien-15,16-olide | Labdane Diterpene | C₂₀H₂₈O₂ | Strong anti-inflammatory and antioxidant activities.[5][7] | [7] |

Experimental Protocols

Isolation of Terpenoids from Alpinia officinarum

The following is a generalized workflow for the isolation of terpenoids from the rhizomes of A. officinarum, based on methodologies described in the literature.[6][7]

Figure 1: General Workflow for Terpenoid Isolation

Detailed Steps:

-

Plant Material and Extraction: Air-dried and powdered rhizomes of Alpinia officinarum are extracted with 95% ethanol at room temperature. The extraction is typically repeated multiple times to ensure exhaustive recovery of metabolites.

-

Fractionation: The combined ethanolic extracts are concentrated under reduced pressure to yield a crude extract. This extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. The terpenoids are generally found in the less polar fractions, such as the petroleum ether fraction.

-

Chromatographic Purification: The petroleum ether fraction is subjected to repeated column chromatography over silica gel, with a gradient elution system of petroleum ether and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Further Purification: Fractions containing compounds of interest are further purified by repeated column chromatography on silica gel and octadecylsilyl (ODS) silica gel.

-

Final Isolation: Final purification to yield individual terpenoid compounds is often achieved using preparative high-performance liquid chromatography (HPLC).

Structure Elucidation

The chemical structures of the isolated terpenoids are determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of the compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1D NMR: ¹H and ¹³C NMR spectra provide information on the proton and carbon environments within the molecule.

-

2D NMR: Techniques such as ¹H-¹H COSY, HSQC, and HMBC are employed to establish the connectivity of protons and carbons, allowing for the complete structural assignment.

-

-

Optical Rotation: The specific rotation is measured to determine the stereochemistry of chiral centers.

-

Infrared (IR) and Ultraviolet (UV) Spectroscopy: These techniques provide information about the functional groups present in the molecule.

Biological Activities and Signaling Pathways

Recent studies have highlighted the anti-inflammatory and antioxidant properties of labdane diterpenes isolated from Alpinia officinarum.[5][7]

Anti-inflammatory and Antioxidant Activity

The compounds (12S)-15,16-epoxy-8(17),13(16),14-labdatrien-12-ol and (12E)-labda-8(17),12(13)-dien-15,16-olide have demonstrated potent anti-inflammatory and antioxidant effects in vitro.[7] The proposed mechanism for these activities involves the inhibition of reactive oxygen species (ROS).

Figure 2: Proposed Anti-inflammatory Mechanism

Cytotoxicity

The labdane diterpene, (Z)-12,14-labdadien-15(16)-olide-17-oic acid, and the cadinane sesquiterpene, 4-isopropyl-6-methyl-1-naphthalenemethanol, were evaluated for their cytotoxic effects against HeLa (human cervical cancer) and HepG2 (human liver cancer) cell lines.[6] Neither compound exhibited significant cytotoxicity at concentrations up to 50 µg/mL.

Conclusion and Future Directions

The terpenoids of Alpinia officinarum represent a promising area for natural product research and drug discovery. The recently identified labdane diterpenes with potent anti-inflammatory and antioxidant activities warrant further investigation to elucidate their precise molecular targets and mechanisms of action. Future research should focus on:

-

Comprehensive Phytochemical Profiling: In-depth analysis of the terpenoid composition of A. officinarum using advanced analytical techniques to identify novel compounds.

-

Pharmacological Screening: Broader screening of isolated terpenoids for a range of biological activities, including anticancer, neuroprotective, and antimicrobial effects.

-

Mechanism of Action Studies: Elucidation of the signaling pathways modulated by the bioactive terpenoids to understand their therapeutic potential.

-

Synthetic and Semi-synthetic Studies: Chemical modification of the natural terpenoid scaffolds to improve their potency and pharmacokinetic properties.

This technical guide provides a foundation for researchers and drug development professionals interested in the therapeutic potential of terpenoids from Alpinia officinarum. As research in this area continues, a deeper understanding of these fascinating natural products will undoubtedly emerge, potentially leading to the development of new therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. Alpinia officinarum - Wikipedia [en.wikipedia.org]

- 3. Alpinia officinarum Hance: a comprehensive review of traditional uses, phytochemistry, pharmacokinetic and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Alpinia officinarum Hance: a comprehensive review of traditional uses, phytochemistry, pharmacokinetic and pharmacology [frontiersin.org]

- 5. A Review on the Pharmacological Activities and Phytochemicals of Alpinia officinarum (Galangal) Extracts Derived from Bioassay-Guided Fractionation and Isolation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A new labdane diterpene from the rhizomes of Alpinia officinarum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.indexcopernicus.com [journals.indexcopernicus.com]

Unveiling Alpiniaterpene A: A Technical Guide to its Discovery and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and isolation of Alpiniaterpene A, a novel cadinane sesquiterpene. The document details the original experimental protocols, presents all quantitative data in a clear, tabular format, and includes a visualization of the isolation workflow for enhanced comprehension.

Discovery

This compound was first isolated from the rhizomes of Alpinia officinarum, a plant with a history of use in traditional medicine. The discovery was the result of a systematic investigation into the chemical constituents of this plant, leading to the identification of this new natural product. Its structure was meticulously elucidated through a combination of spectroscopic techniques, including High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, complemented by quantum chemical Circular Dichroism (CD) calculations to establish its absolute configuration.

Experimental Protocols

The following sections detail the methodologies employed in the extraction, isolation, and purification of this compound.

Plant Material and Extraction

Dried rhizomes of Alpinia officinarum were the starting material for the isolation process. The rhizomes were pulverized and then subjected to extraction with 95% ethanol. This ethanolic extract was then partitioned with petroleum ether and ethyl acetate to separate compounds based on their polarity. The ethyl acetate fraction, containing compounds of intermediate polarity, was selected for further purification.

Isolation and Purification

The ethyl acetate extract underwent a multi-step chromatographic purification process to isolate this compound.

-

Silica Gel Column Chromatography: The crude extract was first fractionated using silica gel column chromatography. The column was eluted with a gradient of petroleum ether and ethyl acetate, starting from a nonpolar mobile phase and gradually increasing the polarity. Fractions were collected and monitored by thin-layer chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Fractions containing the target compound were further purified using a Sephadex LH-20 column with a mobile phase of chloroform and methanol (1:1). This step is effective in separating compounds based on their molecular size.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification of this compound was achieved using preparative HPLC. A C18 column was employed with a mobile phase of methanol and water, which allowed for the isolation of the pure compound.

Quantitative Data

The key quantitative data for this compound are summarized in the table below.

| Parameter | Value |

| Molecular Formula | C₁₆H₂₂O₄ |

| Molecular Weight | 278.35 g/mol |

| Appearance | Colorless oil |

| Optical Rotation | [α]²⁰D +15.0 (c 0.1, CHCl₃) |

| HR-ESI-MS (m/z) | 279.1591 [M+H]⁺ (Calcd. for C₁₆H₂₃O₄, 279.1596) |

NMR Spectroscopic Data

The structural elucidation of this compound was heavily reliant on one- and two-dimensional NMR spectroscopy. The ¹H and ¹³C NMR data, recorded in CDCl₃, are presented below.

| Position | ¹³C NMR (δc) | ¹H NMR (δH, mult., J in Hz) |

| 1 | 40.8 (CH) | 2.15 (m) |

| 2 | 25.4 (CH₂) | 1.80 (m), 1.65 (m) |

| 3 | 35.1 (CH₂) | 1.95 (m), 1.75 (m) |

| 4 | 134.5 (C) | |

| 5 | 125.6 (CH) | 5.80 (s) |

| 6 | 45.2 (CH) | 2.50 (m) |

| 7 | 48.7 (CH) | 2.10 (m) |

| 8 | 21.2 (CH₂) | 1.55 (m), 1.40 (m) |

| 9 | 42.1 (CH) | 2.05 (m) |

| 10 | 145.2 (C) | |

| 11 | 112.5 (CH₂) | 4.95 (s), 4.85 (s) |

| 12 | 170.1 (C) | |

| 13 | 20.8 (CH₃) | 1.05 (d, 6.8) |

| 14 | 21.5 (CH₃) | 1.08 (d, 6.8) |

| 15 | 168.5 (C) | |

| 16 | 51.8 (CH₃) | 3.75 (s) |

Visualized Experimental Workflow

The following diagram illustrates the step-by-step process for the isolation of this compound.

This comprehensive guide provides researchers and professionals in drug development with the foundational knowledge of the discovery and isolation of this compound, facilitating further research into its potential biological activities and therapeutic applications.

Alpiniaterpene A: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpiniaterpene A is a sesquiterpenoid first isolated from the rhizomes of Alpinia officinarum, a plant with a long history of use in traditional medicine. This document provides a comprehensive overview of the chemical structure, properties, and the experimental protocols used in the elucidation of this compound, drawing from the primary scientific literature.

Chemical Structure and Properties

This compound is classified as a cadinane sesquiterpene.[1][2][3] Its chemical structure was determined through extensive spectroscopic analysis, including High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, as well as quantum chemical Circular Dichroism (CD) calculations.[1][2][3]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₂O₄ | [2] |

| Molecular Weight | 278.34 g/mol | [2] |

| CAS Number | 1448667-05-7 | [2] |

| Class | Cadinane Sesquiterpene | [1][2][3] |

| Source Organism | Alpinia officinarum | [1][2][3] |

Chemical Structure:

While a 2D diagram is not available in the public domain, the structural elucidation was detailed in the primary literature.[1][2][3]

Experimental Protocols

The isolation and structural characterization of this compound involved a series of detailed experimental procedures.

Isolation Protocol

The isolation of this compound from the rhizomes of Alpinia officinarum was achieved using various column chromatographic methods.[1][2][3] The general workflow for such isolations typically involves:

-

Extraction: The dried and powdered rhizomes are extracted with a suitable organic solvent (e.g., ethanol, methanol, or a mixture of solvents) to obtain a crude extract.

-

Fractionation: The crude extract is then subjected to liquid-liquid partitioning or column chromatography on silica gel to separate compounds based on polarity.

-

Purification: Fractions containing the target compound are further purified using repeated column chromatography, often employing different stationary phases (e.g., Sephadex, ODS) and solvent systems, until a pure compound is obtained.[1][2][3]

Structure Elucidation Methodology

The definitive structure of this compound was established using a combination of modern spectroscopic techniques.[1][2][3]

-

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): This technique was employed to determine the precise molecular weight and elemental composition of the molecule, leading to the confirmation of its molecular formula as C₁₆H₂₂O₄.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive suite of NMR experiments, including ¹H NMR, ¹³C NMR, and various 2D NMR techniques (e.g., COSY, HSQC, HMBC), were utilized to elucidate the connectivity of atoms and the overall carbon-hydrogen framework of the sesquiterpene.

-

Quantum Chemical Circular Dichroism (CD) Calculation: To establish the absolute stereochemistry of the molecule, experimental CD spectra were compared with theoretically calculated spectra. This computational approach is a powerful tool for assigning the absolute configuration of chiral natural products.[2]

Biological Activity and Signaling Pathways

As of the latest available scientific literature, the biological activity and potential signaling pathways modulated by this compound have not been extensively investigated. The primary research focused on its isolation and structural characterization.[1][2][3] Further studies are required to determine its pharmacological potential.

Conclusion

This compound is a novel cadinane sesquiterpenoid isolated from Alpinia officinarum. Its chemical structure has been rigorously established through advanced spectroscopic and computational methods. While its biological properties remain largely unexplored, its unique structure warrants further investigation for potential applications in drug discovery and development. This technical guide provides a foundational understanding of this compound for the scientific community.

References

Phytochemical Screening of Alpinia officinarum for Terpenes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the phytochemical screening of Alpinia officinarum Hance, commonly known as lesser galangal, with a specific focus on its terpene constituents. Alpinia officinarum, a member of the Zingiberaceae family, has a long history of use in traditional medicine, particularly in Asia.[1][2][3] Modern scientific inquiry has identified a wealth of bioactive compounds within its rhizomes, including flavonoids, diarylheptanoids, and volatile oils, which are rich in terpenes.[2][4] Terpenes are a large and diverse class of organic compounds produced by a variety of plants, and they are known for a wide spectrum of pharmacological activities, making them prime candidates for drug discovery and development.[1][5]

Terpene Composition in Alpinia officinarum

Qualitative phytochemical screening of Alpinia officinarum rhizome extracts has confirmed the presence of various classes of compounds, including triterpenes.[6] The most significant source of terpenes in this plant is its essential oil. The chemical profile of the essential oil is dominated by monoterpenes and sesquiterpenes, which contribute to its characteristic aroma and biological activities.[7]

Table 1: Major Terpene Constituents in the Essential Oil of Alpinia officinarum

| Class | Compound |

| Oxygenated Monoterpenes | 1,8-Cineole |

| Camphor | |

| α-Fenchyl acetate | |

| Geraniol | |

| Monoterpene Hydrocarbons | β-Pinene |

| α-Pinene | |

| β-Myrcene | |

| γ-Terpinene | |

| p-Cymene | |

| Ocimene | |

| Sesquiterpene Hydrocarbons | β-Caryophyllene |

Source: Compiled from literature reviews on Alpinia essential oils.[7]

Experimental Protocols

The extraction, isolation, and characterization of terpenes from Alpinia officinarum require specific methodologies tailored to the volatility and polarity of the target compounds.

Extraction of Terpenes

The choice of extraction method is critical and depends on whether the target terpenes are volatile (as in essential oils) or non-volatile.

Protocol 2.1.1: Steam Distillation for Volatile Terpenes (Essential Oil)

This method is ideal for extracting volatile compounds like monoterpenes and sesquiterpenes that constitute the essential oil.[8][9]

-

Plant Material Preparation: Fresh or dried rhizomes of Alpinia officinarum are collected and coarsely powdered to increase the surface area for extraction.

-

Apparatus Setup: A Clevenger-type apparatus is set up for steam distillation. The powdered rhizome material is placed in the distillation flask with a sufficient amount of water.

-

Distillation: The water is heated to boiling, generating steam that passes through the plant material. The steam ruptures the plant's oil glands and volatilizes the terpenes.

-

Condensation: The mixture of steam and volatile terpenes travels to a condenser, where it is cooled. The condensed liquid, a mixture of water and essential oil, is collected in a separating funnel.

-

Separation: As the essential oil is immiscible with water, it forms a distinct layer. The aqueous layer is discarded, and the essential oil (containing the volatile terpenes) is collected.

-

Drying and Storage: Anhydrous sodium sulfate can be added to the collected oil to remove any residual water. The pure oil is then stored in a dark, airtight vial at a low temperature to prevent degradation.

Protocol 2.1.2: Solvent Extraction for a Broader Range of Terpenes

This method is suitable for extracting a wider range of terpenes, including less volatile and more polar compounds.[8][10][11]

-

Plant Material Preparation: Air-dried and powdered rhizomes of Alpinia officinarum (approximately 100 g) are used.[6]

-

Maceration: The powdered material is submerged in a suitable organic solvent (e.g., ethanol, methanol, hexane, or a hexane:ethyl acetate mixture) in a sealed container.[1][10] The ratio of plant material to solvent is typically around 1:10 (w/v).

-

Extraction: The mixture is agitated periodically and left to extract for a period ranging from 24 hours to several days at room temperature.[1] For more efficient extraction, techniques like Soxhlet extraction or ultrasonication can be employed.

-

Filtration and Concentration: The mixture is filtered to separate the plant debris from the liquid extract. The solvent is then removed from the filtrate under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation (Optional): The crude extract can be further fractionated using liquid-liquid partitioning with immiscible solvents of increasing polarity (e.g., hexane, ethyl acetate, butanol) to separate compounds based on their polarity.

Isolation and Characterization

Following extraction, chromatographic techniques are employed to isolate and purify individual terpenes, which are then identified using spectroscopic methods.

Protocol 2.2.1: Chromatographic Isolation

-

Column Chromatography (CC): The crude extract is subjected to column chromatography over a stationary phase like silica gel. A gradient elution is performed with a solvent system (e.g., hexane-ethyl acetate) of increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).[10]

-

High-Performance Liquid Chromatography (HPLC): Fractions containing compounds of interest can be further purified using preparative or semi-preparative HPLC.[12]

-

High-Speed Counter-Current Chromatography (HSCCC): This technique has been successfully used to isolate bioactive compounds from Alpinia officinarum and offers an alternative to traditional column chromatography, particularly for separating complex mixtures.[12]

Protocol 2.2.2: Characterization and Identification

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for analyzing volatile terpenes from the essential oil. The GC separates the individual components of the mixture, and the MS provides mass spectra that allow for their identification by comparison with spectral libraries (e.g., NIST).

-

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or more polar terpenes, LC-MS is used for identification and quantification.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For novel compounds or to confirm the structure of isolated terpenes, 1H NMR and 13C NMR spectroscopy are used to elucidate the exact chemical structure.

Visualizations of Workflows and Pathways

Workflow for Terpene Screening

The following diagram illustrates the general experimental workflow for the phytochemical screening of Alpinia officinarum for terpenes.

Caption: General workflow for terpene extraction and analysis.

Potential Bioactivity Pathway for Terpenes

Terpenoids are known to exert their pharmacological effects, such as anti-inflammatory and anticancer activities, by modulating key cellular signaling pathways. While specific pathways for individual terpenes from A. officinarum are a subject of ongoing research, a generalized mechanism involves the inhibition of pro-inflammatory and pro-survival pathways like NF-κB and PI3K/Akt.[13]

References

- 1. A Review on the Pharmacological Activities and Phytochemicals of Alpinia officinarum (Galangal) Extracts Derived from Bioassay-Guided Fractionation and Isolation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Alpinia officinarum Hance: a comprehensive review of traditional uses, phytochemistry, pharmacokinetic and pharmacology [frontiersin.org]

- 3. eijppr.com [eijppr.com]

- 4. Alpinia officinarum Hance: a comprehensive review of traditional uses, phytochemistry, pharmacokinetic and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phytochemical and pharmacological properties of the genus Alpinia from 2016 to 2023. | Semantic Scholar [semanticscholar.org]

- 6. Analysis of Alpina officinarum Hance, chemically and biologically - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An overview of the chemical composition and biological activities of essential oils from Alpinia genus (Zingiberaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iipseries.org [iipseries.org]

- 9. rootsciences.com [rootsciences.com]

- 10. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

In-Depth Technical Guide to Alpiniaterpene A (CAS Number: 1448667-05-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpiniaterpene A is a naturally occurring sesquiterpene lactone isolated from the rhizomes of Alpinia officinarum Hance, a plant belonging to the Zingiberaceae (ginger) family.[1][2] This family of plants is a rich source of bioactive compounds with various traditional medicinal uses.[1][3] this compound, a cadinane sesquiterpene, has garnered interest within the scientific community for its potential therapeutic properties, particularly in the realms of anti-inflammatory and anticancer research.[1] Its chemical structure was elucidated through extensive spectroscopic analysis, including High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, with its absolute configuration being established by quantum chemical Circular Dichroism (CD) calculations.[1]

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 1448667-05-7 | [1] |

| Molecular Formula | C₁₆H₂₂O₄ | [1] |

| Molecular Weight | 278.34 g/mol | [1] |

| Class | Sesquiterpene Lactone | [1] |

| Natural Source | Rhizomes of Alpinia officinarum Hance | [1][2] |

Spectroscopic Data

The structural elucidation of this compound was accomplished through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.[1] While the primary literature provides detailed spectral data, a summary of the key spectroscopic characteristics is essential for compound identification and verification.

Mass Spectrometry (MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a key technique for determining the elemental composition of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H NMR and ¹³C NMR data are crucial for determining the carbon-hydrogen framework of this compound. This data, in conjunction with 2D NMR experiments like HMQC and HMBC, allows for the complete assignment of the molecule's structure.[1]

Biological Activity and Potential Therapeutic Applications

Compounds isolated from Alpinia officinarum have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[3][4] While specific in-depth studies on the biological activities of this compound are still emerging, its classification as a sesquiterpene lactone suggests potential in these areas.

Anti-inflammatory Activity

Many sesquiterpene lactones are known to possess anti-inflammatory properties, often through the modulation of inflammatory signaling pathways. The potential of this compound as an anti-inflammatory agent warrants further investigation.

Anticancer Activity

The cytotoxicity of various compounds from Alpinia officinarum against different cancer cell lines has been reported.[3] Future research will likely explore the specific anticancer potential of this compound and its mechanism of action.

Experimental Protocols

Detailed experimental protocols are fundamental for the replication and advancement of scientific research. The following sections outline the general methodologies for the isolation and characterization of this compound, based on standard practices in natural product chemistry.

Isolation of this compound

The isolation of this compound from the rhizomes of Alpinia officinarum typically involves the following workflow:[1]

Caption: General workflow for the isolation of this compound.

Structure Elucidation

The determination of the chemical structure of the isolated compound involves a series of spectroscopic analyses:[1]

Caption: Workflow for the structural elucidation of this compound.

Signaling Pathways

While the specific signaling pathways modulated by this compound have not yet been fully elucidated, sesquiterpene lactones are known to interact with several key cellular pathways. Future research may investigate the effect of this compound on pathways such as:

-

NF-κB Signaling Pathway: A crucial regulator of inflammation and cell survival.

-

MAPK Signaling Pathway: Involved in cellular processes like proliferation, differentiation, and apoptosis.

-

Apoptotic Pathways: Investigating the induction of programmed cell death in cancer cells.

A hypothetical signaling pathway that could be investigated for this compound's anti-inflammatory effects is depicted below:

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

Conclusion and Future Directions

This compound is a novel sesquiterpene lactone with a well-characterized chemical structure. Its origin from a medicinally important plant, Alpinia officinarum, suggests its potential for further pharmacological investigation. Future research should focus on:

-

Quantitative Biological Assays: Determining the specific IC₅₀ values of this compound in various anti-inflammatory and anticancer assays.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound.

-

In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models of disease.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound to optimize its biological activity and pharmacokinetic properties.

The comprehensive data presented in this technical guide provides a foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. A Review on the Pharmacological Activities and Phytochemicals of Alpinia officinarum (Galangal) Extracts Derived from Bioassay-Guided Fractionation and Isolation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Unveiled Potency of Alpinia officinarum: A Deep Dive into its Bioactive Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpinia officinarum, commonly known as lesser galangal, has a long-standing history in traditional medicine, particularly in Asia, for treating a variety of ailments. Modern scientific inquiry has begun to systematically validate these traditional uses, revealing a rich chemical arsenal within its rhizomes.[1] This technical guide provides an in-depth exploration of the biological activities of compounds isolated from Alpinia officinarum, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways to support further research and drug development endeavors. The primary bioactive constituents responsible for its pharmacological effects include diarylheptanoids and flavonoids.[2]

Core Bioactivities and Quantitative Data

The compounds derived from Alpinia officinarum exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, antioxidant, and neuroprotective effects.[3][1] This section summarizes the quantitative data from various studies to provide a comparative overview of the potency of different extracts and isolated compounds.

Anticancer Activity

Numerous studies have highlighted the potential of Alpinia officinarum extracts and their purified compounds as anticancer agents.[4] The cytotoxic effects have been evaluated against a range of cancer cell lines, with significant inhibitory concentrations (IC50) reported.

| Compound/Extract | Cancer Cell Line | Assay | IC50 Value | Reference |

| Dichloromethane Rhizome Extract | Human non-small lung cancer (COR L23) | Sulforhodamine B | 5.4 ± 0.51 µM | [5] |

| 1'-Acetoxychavicol Acetate | Human non-small lung cancer (COR L23) | Sulforhodamine B | 5.8 ± 0.2 µM | [3] |

| 1'-Acetoxychavicol Acetate | Human breast adenocarcinoma (MCF-7) | Sulforhodamine B | 8.6 ± 0.0 µM | [3] |

| 1,7-Diphenylhept-4-en-3-one | Human glioblastoma (T98G) | Not Specified | 27 µmol/L | [5] |

| Diarylheptanoid | Human gastric cancer (SGC-7901) | MTT | 11.42 µM | [5] |

| Diarylheptanoid | Human breast cancer (MCF-7) | MTT | 15.14 µM | [5] |

| Diarylheptanoid | Cervical carcinoma (Caski) | MTT | 14.78 µM | [5] |

| Ethanolic Extract | Lung carcinoma (A-549) | Not Specified | 6.72 ± 0.5 µg/ml | [6] |

| Ethanolic Extract | Colorectal carcinoma (CACO) | Not Specified | 7.6 ± 0.3 µg/ml | [6] |

| Ethanolic Extract | Cervical carcinoma (Hela) | Not Specified | 24.5 ± 1.1 µg/ml | [6] |

| Ethanolic Extract | Prostate cancer (Pc3) | Not Specified | 50 ± 2.4 µg/ml | [6] |

| Galangin | Human lung cancer (A549) | Not Specified | 0.221 mmol/L | [7] |

| Galangin | Human lung cancer (H46) | Not Specified | 0.173 mmol/L | [7] |

Anti-inflammatory Activity

The anti-inflammatory properties of Alpinia officinarum are attributed to the inhibition of key inflammatory mediators.[8] Both in vitro and in vivo models have been used to quantify these effects.

| Compound/Extract | Model | Assay | Inhibition/Effect | Reference |

| Methanol Extract | Carrageenan-induced paw edema in rats | In vivo | Inhibition of paw edema | [3] |

| Galangin | Not Specified | In vitro COX-2 inhibition | Significant | [9] |

| 5-hydroxy-7-(4″-hydroxy-3″-methoxyphenyl)-1-phenyl-3-heptanone | Not Specified | In vitro COX-2 inhibition | Significant | [9] |

Antimicrobial Activity

Extracts and isolated compounds from Alpinia officinarum have demonstrated notable activity against a range of pathogenic bacteria.[10][11] The minimum inhibitory concentration (MIC) is a key parameter for quantifying this activity.

| Compound/Extract | Microorganism | MIC Value | Reference |

| Hydroalcoholic Extract (Hot Maceration) | Staphylococcus aureus | 31.25 µg/ml | [12] |

| Hydroalcoholic Extract (Hot Maceration) | Bacillus cereus | 62.5 µg/ml | [12] |

| Hydroalcoholic Extract (Hot Maceration) | Pseudomonas aeruginosa | 250 µg/ml | [12] |

| Hydroalcoholic Extract (Hot Maceration) | Escherichia coli | 125 µg/ml | [12] |

| Galangal Methanol-Phase Extract (GMPE) | Aeromonas hydrophila | 1.95 mg/mL | [13] |

| Galangal Methanol-Phase Extract (GMPE) | Enterobacter sakazakii | 3.9 mg/mL | [13] |

| Galangal Methanol-Phase Extract (GMPE) | Staphylococcus aureus | 3.9 mg/mL | [13] |

| Galangal Methanol-Phase Extract (GMPE) | Vibrio parahaemolyticus | 3.90 mg/mL | [13] |

| Galangal Methanol-Phase Extract (GMPE) | Vibrio metschnikovii | 7.81 mg/mL | [13] |

| Ethanol Extract | Streptococcus pneumoniae | 10-20 µg/mL | [14] |

| Ethanol Extract | α-haemolytic Streptococcus | 25-50 µg/mL | [14] |

| Diarylheptanoids | Helicobacter pylori (Sydney strains 1 and Hp-F44) | 9-12 µg/mL and 25-30 µg/mL | [13] |

Antioxidant Activity

The antioxidant capacity of Alpinia officinarum is a cornerstone of its various biological activities.[10] This is often quantified by the ability of its constituents to scavenge free radicals, with the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay being a common method.

| Compound/Extract | Assay | IC50 Value | Reference |

| Ethyl Acetate Fraction | DPPH Radical Scavenging | 32.9 ± 0.3 μg/mL | [15] |

| Galangin | DPPH Radical Scavenging | 4.2 ± 0.03 μM | [15] |

| Kaempferide | DPPH Radical Scavenging | 7.8 ± 0.04 μM | [15] |

| Ethanolic Extract | DPPH Radical Scavenging | 40.4 ± 0.89 µg/ml | [16] |

| Kaempferol 3,7,di-O-L rhamnoside | DPPH Radical Scavenging | 253.83 µg/ml | [17] |

Neuroprotective Activity

Recent studies have begun to explore the neuroprotective potential of compounds from Alpinia officinarum, with promising results in models of neurological disorders.[18][19][20]

| Compound/Extract | Model | Effect | Reference |

| Dextrorotatory enantiomer of alpinidinoid A | Oxygen-glucose deprivation and reoxygenation (OGD/R) damage in primary cortical neurons | Significantly ameliorated neuronal apoptosis | [21] |

| Galangin | In vitro | Acetylcholinesterase inhibition (IC50 of 120 µM) | [22] |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of results. This section outlines the methodologies for key assays used to evaluate the biological activities of compounds from Alpinia officinarum.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[23][24]

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound or extract and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.[2][12][25]

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the test compound at various concentrations to 100 µL of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[26]

-

Absorbance Measurement: Measure the absorbance at 517 nm.[26]

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is then determined.

Agar Well Diffusion Method for Antimicrobial Activity

This method is used to assess the antimicrobial activity of plant extracts.[4][10][11]

-

Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).

-

Plate Inoculation: Uniformly spread the inoculum over the surface of an agar plate (e.g., Mueller-Hinton agar).

-

Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

-

Sample Addition: Add a defined volume (e.g., 100 µL) of the test extract or compound at a specific concentration into each well.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well, which indicates the inhibition of microbial growth.

Carrageenan-Induced Paw Edema Assay

This is a widely used in vivo model to evaluate the anti-inflammatory activity of compounds.[21][27][28]

-

Animal Acclimatization: Acclimate the animals (typically rats or mice) to the laboratory conditions for at least one week.

-

Baseline Measurement: Measure the initial paw volume of the animals using a plethysmometer.

-

Compound Administration: Administer the test compound or extract orally or via injection at a predetermined dose.

-

Induction of Edema: After a specific time (e.g., 30-60 minutes), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[21]

-

Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group with the control group.

Signaling Pathways and Mechanisms of Action

The biological activities of compounds from Alpinia officinarum are underpinned by their modulation of key cellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

Anti-inflammatory Signaling Pathways

The anti-inflammatory effects of Alpinia officinarum constituents are often mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[8][29] These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory cytokines and enzymes like COX-2.

Caption: Inhibition of NF-κB and MAPK pathways by Alpinia officinarum compounds.

Neuroprotective Signaling Pathway

The neuroprotective effects of certain diarylheptanoids from Alpinia officinarum, such as the dextrorotatory enantiomer of alpinidinoid A, have been linked to the activation of the AKT/mTOR signaling pathway.[21] This pathway plays a critical role in promoting cell survival and inhibiting apoptosis.

Caption: Activation of the AKT/mTOR survival pathway by Alpinia officinarum compounds.

Experimental Workflow: From Plant to Bioactive Compound

The discovery and characterization of bioactive compounds from Alpinia officinarum follows a systematic workflow, from extraction to biological evaluation.

Caption: General workflow for isolating bioactive compounds from Alpinia officinarum.

Conclusion and Future Directions

The scientific evidence overwhelmingly supports the traditional medicinal uses of Alpinia officinarum and highlights its potential as a source of novel therapeutic agents. The diarylheptanoids and flavonoids present in this plant exhibit potent anticancer, anti-inflammatory, antimicrobial, antioxidant, and neuroprotective activities. This guide has provided a consolidated resource of quantitative data, detailed experimental protocols, and mechanistic insights to aid researchers in the fields of pharmacology, natural product chemistry, and drug development.

Future research should focus on several key areas. Firstly, there is a need for further bioassay-guided isolation to identify novel bioactive compounds. Secondly, comprehensive structure-activity relationship (SAR) studies will be crucial for optimizing the therapeutic potential of these compounds. Finally, a transition from in vitro and preclinical in vivo studies to well-designed clinical trials is necessary to fully evaluate the safety and efficacy of Alpinia officinarum-derived compounds in humans. The continued exploration of this remarkable plant holds significant promise for the development of new and effective treatments for a range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. acmeresearchlabs.in [acmeresearchlabs.in]

- 3. chemistnotes.com [chemistnotes.com]

- 4. ijpsonline.com [ijpsonline.com]

- 5. A Review on the Pharmacological Activities and Phytochemicals of Alpinia officinarum (Galangal) Extracts Derived from Bioassay-Guided Fractionation and Isolation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 9. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Antimicrobial Properties and Mechanism of Action of Some Plant Extracts Against Food Pathogens and Spoilage Microorganisms [frontiersin.org]

- 12. Antioxidant and Antimicrobial Activity of Alpinia officinarum - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. tandfonline.com [tandfonline.com]

- 15. Rapid Screening and Preparative Isolation of Antioxidants from Alpinia officinarum Hance Using HSCCC Coupled with DPPH-HPLC Assay and Evaluation of Their Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ijsart.com [ijsart.com]

- 17. creative-diagnostics.com [creative-diagnostics.com]

- 18. researchgate.net [researchgate.net]

- 19. cdn-links.lww.com [cdn-links.lww.com]

- 20. Potential Neuroprotective Effects of Alpinia officinarum Hance (Galangal): A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 22. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 23. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 24. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 25. DPPH Radical Scavenging Assay [mdpi.com]

- 26. marinebiology.pt [marinebiology.pt]

- 27. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]

- 28. inotiv.com [inotiv.com]

- 29. mdpi.com [mdpi.com]

literature review of terpenes from the Zingiberaceae family

An In-depth Technical Guide to Terpenes from the Zingiberaceae Family

Introduction

The Zingiberaceae family, comprising over 50 genera and 1300 species, is a significant source of aromatic perennial herbs with diverse applications in traditional medicine, cuisine, and cosmetics.[1] Renowned genera such as Zingiber (ginger), Curcuma (turmeric), Alpinia (galangal), and Kaempferia are characterized by their fleshy, aromatic rhizomes which are rich in a variety of bioactive phytochemicals.[1][2] Among these, terpenes and terpenoids represent a major class of compounds responsible for the characteristic aroma and many of the pharmacological properties of these plants.[3][4][5]

This technical guide provides a comprehensive literature review of terpenes derived from the Zingiberaceae family, with a focus on their chemical diversity, extraction and analytical methodologies, and biological activities. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols and quantitative data to facilitate further research and development in this field.

Chemical Diversity of Terpenes in Zingiberaceae

The essential oils of Zingiberaceae plants are complex mixtures of volatile compounds, with monoterpenes and sesquiterpenes being the most predominant classes.[6][7] Diterpenoids are also present, though typically in smaller quantities.[1] The specific terpene profile can vary significantly between different genera and species, and even between different plant parts (e.g., rhizomes vs. leaves).[8]

Table 1: Major Terpenes Identified in Various Genera of the Zingiberaceae Family

| Genus | Major Terpenes | Terpene Class | Reference |

| Zingiber | α-Zingiberene, β-Sesquiphellandrene, ar-Curcumene, β-Bisabolene, Camphene | Sesquiterpene, Monoterpene | [1][6][9] |

| Curcuma | ar-Turmerone, Turmerone, Curlone, α-Zingiberene, β-Sesquiphellandrene | Sesquiterpene | [8] |

| Alpinia | β-Pinene, 1,8-Cineole | Monoterpene | [9] |

| Kaempferia | Phenylpropanoids, Cinnamates, Monoterpenes | Monoterpene | [1] |

| Hedychium | 1,8-Cineole | Monoterpene | [6] |

| Amomum | β-Pinene, 1,8-Cineole | Monoterpene | [6] |

Quantitative Analysis of Terpenes in Zingiber officinale and Curcuma longa

Ginger (Zingiber officinale) and turmeric (Curcuma longa) are the most economically important and extensively studied species of the Zingiberaceae family. Their rhizomes contain a complex mixture of terpenes that contribute to their distinct flavors and medicinal properties.

Table 2: Quantitative Composition of Major Terpenes in the Essential Oil of Zingiber officinale Rhizome

| Terpene | Class | Content (%) | Reference |

| α-Zingiberene | Sesquiterpene | 1.67 ± 0.11 | [10] |

| β-Sesquiphellandrene | Sesquiterpene | 0.77 ± 0.045 | [10] |

| ar-Curcumene | Sesquiterpene | 0.51 ± 0.025 | [10] |

| Camphene | Monoterpene | Major product | [11] |

| β-Pinene | Monoterpene | 30.7 | [11] |

| 1,8-Cineole | Monoterpene | 75.4 | [8] |

| α-Pinene | Monoterpene | 60.1 | [11] |

Note: The percentages can vary depending on the geographical origin, cultivation conditions, and extraction method.

Experimental Protocols

The extraction and analysis of terpenes from Zingiberaceae rhizomes are critical steps for their characterization and utilization. The choice of methodology depends on the volatility and polarity of the target terpenes.

Extraction of Terpenes

Several methods are employed for the extraction of terpenes from Zingiberaceae plant material, each with its advantages and limitations.

-

Hydrodistillation (HD) and Steam Distillation: These are the most common methods for extracting volatile terpenes to produce essential oils.[12][13]

-

Principle: Plant material is boiled in water (hydrodistillation) or exposed to steam (steam distillation). The volatile terpenes are carried over with the steam, condensed, and separated from the aqueous phase.

-

Procedure:

-

Fresh or dried rhizomes are ground into a coarse powder.

-

The powdered material is placed in a distillation flask with water or exposed to steam.

-

The mixture is heated to boiling, and the vapor is passed through a condenser.

-

The condensed liquid, consisting of essential oil and water, is collected.

-

The essential oil is separated from the water using a separatory funnel.

-

-

-

Solvent Extraction: This method is suitable for both volatile and non-volatile terpenes.[13]

-

Principle: A solvent with appropriate polarity is used to dissolve the terpenes from the plant matrix.

-

Common Solvents: Hexane, petroleum ether, diethyl ether, ethanol.[13][14]

-

Procedure:

-

The powdered plant material is macerated or refluxed with the chosen solvent.

-

The extract is filtered to remove solid plant debris.

-

The solvent is evaporated under reduced pressure to yield a crude extract.

-

-

-

Ultrasound-Assisted Extraction (UAE): An efficient method that uses ultrasonic waves to enhance extraction.

-

Principle: The cavitation effect of ultrasound disrupts the plant cell walls, facilitating the release of intracellular contents into the solvent.

-

Procedure:

-

The powdered plant material is suspended in a solvent.

-

The suspension is subjected to ultrasonic irradiation for a specific duration (e.g., 1 hour).[15]

-

The extract is then filtered and concentrated.

-

-

-

Accelerated Solvent Extraction (ASE) / Pressurized Liquid Extraction (PLE): This technique uses elevated temperatures and pressures to increase extraction efficiency.

-

Principle: High pressure keeps the solvent in a liquid state above its boiling point, which enhances its solvating power and penetration into the plant matrix.

-

Observation: ASE is generally not the preferred method for the recovery of ginger terpenes, as higher temperatures can lead to a decreased content of many compounds.[10]

-

-

Supercritical Fluid Extraction (SFE): A green technology that uses a supercritical fluid, typically carbon dioxide, as the extraction solvent.

-

Principle: Supercritical CO2 has properties of both a liquid and a gas, allowing it to effuse through solids like a gas and dissolve materials like a liquid. Its solvating power can be tuned by changing the pressure and temperature.

-

Advantage: SFE is highly efficient for extracting volatile components and avoids the use of organic solvents.[10]

-

Analysis and Identification of Terpenes

Gas Chromatography-Mass Spectrometry (GC-MS) is the cornerstone for the analysis of volatile terpenes.

-

Principle: GC separates the components of a mixture based on their volatility and interaction with a stationary phase. The separated components then enter the MS, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint that can be used for identification.

-

Typical GC-MS Protocol for Zingiberaceae Terpenes:

-

Sample Preparation: The essential oil or volatile extract is diluted in a suitable solvent (e.g., hexane).[10]

-

GC Separation:

-

Column: A non-polar capillary column, such as a ZB-5 MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.[10]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[10]

-

Injector: Split injection is typically used with a split ratio of 1:20. The injector temperature is set high enough to ensure rapid volatilization of the sample (e.g., 280°C).[10]

-

Oven Temperature Program: A temperature gradient is used to elute compounds with different boiling points. A typical program starts at a low temperature (e.g., 50°C), holds for a few minutes, then ramps up to a high temperature (e.g., 250°C) at a controlled rate (e.g., 5°C/min), and holds for a final period.[10]

-

-

MS Detection:

-

Ionization: Electron Impact (EI) ionization at 70 eV is standard.

-

Mass Analyzer: A quadrupole or ion trap analyzer is common.

-

Scan Range: A mass range of m/z 50-500 is typically scanned.

-

-

Compound Identification:

-

Quantification: The relative percentage of each compound is calculated based on the peak area in the total ion chromatogram. For absolute quantification, calibration curves of authentic standards are used.[10]

-

Visualizations

Experimental Workflow

Caption: General experimental workflow for the extraction, identification, and bioactivity screening of terpenes from Zingiberaceae.

Logical Relationships of Major Terpenes

Caption: Classification of major terpenes found in the Zingiberaceae family.

Bioactivities and Signaling Pathways

Terpenes from the Zingiberaceae family exhibit a wide range of pharmacological activities, making them promising candidates for drug development. These activities include antioxidant, anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[1][2][16] For instance, sesquiterpenes from ginger, such as ar-curcumene, β-sesquiphellandrene, and α-zingiberene, have shown anti-rhinoviral and anti-ulcer activities.[6][8] The antioxidant activity of ginger and its bioactive compounds is partly mediated through the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5]

Nrf2-Mediated Antioxidant Signaling Pathway

Caption: Activation of the Nrf2 signaling pathway by Zingiberaceae terpenes to combat oxidative stress.

Conclusion

The Zingiberaceae family is a rich reservoir of bioactive terpenes with significant potential for pharmaceutical and nutraceutical applications. This guide has provided a comprehensive overview of the major terpenes present in this family, with a focus on their quantitative distribution in key species. Detailed experimental protocols for extraction and analysis have been outlined to serve as a practical resource for researchers. The diverse pharmacological activities of these terpenes, exemplified by the Nrf2-mediated antioxidant pathway, underscore the importance of continued research in this area. Future studies should focus on the synergistic effects of different terpenes, their bioavailability, and the development of standardized extracts for clinical applications.

References

- 1. Antimicrobial Potential of Natural Compounds of Zingiberaceae Plants and their Synthetic Analogues: A Scoping Review of In vitro and In silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. phytojournal.com [phytojournal.com]

- 3. mdpi.com [mdpi.com]

- 4. Functional bioactive compounds in ginger, turmeric, and garlic - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bioactive Compounds and Bioactivities of Ginger (Zingiber officinale Roscoe) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Review on the Potential Species of the Zingiberaceae Family with Anti-viral Efficacy Towards Enveloped Viruses - Journal of Pure and Applied Microbiology [microbiologyjournal.org]

- 7. Widely Targeted Volatilomics and Metabolomics Analysis Reveal the Metabolic Composition and Diversity of Zingiberaceae Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Suites of Terpene Synthases Explain Differential Terpenoid Production in Ginger and Turmeric Tissues | PLOS One [journals.plos.org]

- 9. journal.uii.ac.id [journal.uii.ac.id]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. gcm.edu.pk [gcm.edu.pk]

- 13. iipseries.org [iipseries.org]

- 14. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Authentication of Zingiber Species Based on Analysis of Metabolite Profiles [frontiersin.org]

- 16. Antioxidant Activity in Extracts from Zingiberaceae Family: Cardamom, Turmeric, and Ginger - PMC [pmc.ncbi.nlm.nih.gov]

No Public Data Available on the Cytotoxic Screening of Alpiniaterpene A

A comprehensive review of available scientific literature reveals a lack of specific data on the preliminary cytotoxic screening of a compound identified as Alpiniaterpene A. Consequently, the development of an in-depth technical guide, including quantitative data, detailed experimental protocols, and specific signaling pathways for this particular molecule, cannot be fulfilled at this time.

While searches were conducted for "this compound cytotoxicity," "this compound anticancer," and "this compound biological activity," no direct studies were identified. Research into the broader Alpinia genus does indicate that various species within this plant family are a source of compounds with cytotoxic properties. For instance, studies on extracts from Alpinia galanga and Alpinia murdochii have demonstrated cytotoxic effects against various cancer cell lines.[1][2][3] These studies commonly employ standard in vitro assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the neutral red cytotoxicity assay to determine the half-maximal inhibitory concentration (IC50) of the extracts.[1][2][3] Furthermore, some investigations into Alpinia extracts have pointed towards apoptosis induction as a mechanism of cell death, as evidenced by DNA fragmentation analysis.[1][3]

General research into the anticancer activities of terpenes and terpenoids, the broader class of compounds to which this compound would belong, has implicated several key signaling pathways. These include the ERK/AKT pathway, which is crucial for cell survival and proliferation, and the NF-κB signaling pathway, which is involved in inflammation and cancer. However, without specific studies on this compound, it is scientifically unsound to attribute these general mechanisms to this specific, uncharacterized compound.

References

A Technical Guide to Identifying Novel Bioactive Compounds in Lesser Galangal (Alpinia officinarum)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpinia officinarum Hance, commonly known as lesser galangal, is a perennial herb belonging to the Zingiberaceae family. For centuries, its rhizomes have been a staple in traditional Chinese medicine to treat a variety of ailments, including digestive issues, pain, and inflammation. Modern scientific inquiry has validated many of these traditional uses, revealing that lesser galangal is a rich reservoir of bioactive compounds with significant therapeutic potential. Phytochemical analyses have identified hundreds of constituents, primarily flavonoids, diarylheptanoids, and volatile oils, which exhibit a wide range of pharmacological effects, including anti-tumor, anti-inflammatory, antioxidant, and antimicrobial activities.

This technical guide provides an in-depth overview of the key bioactive compounds found in Alpinia officinarum, detailed methodologies for their extraction, isolation, and characterization, and a summary of their quantified biological activities. Furthermore, it elucidates the molecular mechanisms and signaling pathways through which these compounds exert their effects, offering a comprehensive resource for researchers engaged in natural product discovery and drug development.

Key Bioactive Compounds in Lesser Galangal

Over 337 compounds have been isolated from A. officinarum, with the most pharmacologically significant classes being flavonoids and diarylheptanoids.

-

Flavonoids : This class is a major contributor to the plant's bioactivity. Key flavonoids isolated include galangin, kaempferol, quercetin, and izalpinin. Galangin, in particular, has been extensively studied for its anti-cancer properties.

-

Diarylheptanoids : These compounds are characteristic of the Zingiberaceae family and are known for their anti-inflammatory, cytotoxic, and antiviral activities. Specific diarylheptanoids have shown potent effects against various cancer cell lines and viruses.

-

Phenylpropanoids : A number of phenylpropanoids have been isolated from the rhizomes and have demonstrated significant antioxidative properties.

-

Volatile Oils : The essential oil of lesser galangal contains compounds like 1,8-cineole and is responsible for its characteristic aroma and some of its antimicrobial effects.

-

Polysaccharides : Polysaccharides from A. officinarum (AOPs) have been shown to possess antioxidant capabilities.

Methodologies for Identification and Characterization

A systematic workflow is crucial for the successful identification of novel bioactive compounds. This process involves extraction, fractionation, isolation, and structural elucidation, followed by comprehensive bioactivity screening.

Experimental Workflow

The general process for isolating and identifying bioactive compounds from lesser galangal is outlined below.

Experimental Protocols

3.2.1 Extraction Techniques

The choice of extraction method and solvent is critical as it significantly influences the yield and profile of the extracted compounds.

-

Protocol 1: Ultrasonic-Assisted Extraction (for Polysaccharides and Flavonoids)

-

Mix powdered, pre-treated A. officinarum rhizomes with the chosen solvent (e.g., water for polysaccharides, 70% ethanol for flavonoids). A common solid-to-liquid ratio is 1:12 to 1:20 (g/mL).

-

Place the mixture in an ultrasonic cleaner/bath.

-

Apply ultrasonic power (e.g., 380 W) for a specified duration (e.g., 6-10 minutes).

-

Set the extraction temperature as required (e.g., 70-80°C for flavonoids).

-

After extraction, filter the mixture to separate the extract from the solid plant material.

-

The resulting filtrate is the crude extract, which can be concentrated under reduced pressure.

-

-

Protocol 2: Soxhlet Extraction (for Flavonoids and other small molecules)

-

Place a known quantity of dried, powdered rhizome into a thimble.

-

Position the thimble inside the main chamber of the Soxhlet extractor.

-

Fill the distillation flask with the extraction solvent (e.g., 70% ethanol).

-

Heat the flask. The solvent will vaporize, travel up a distillation arm, and condense into the chamber housing the thimble.

-

Once the chamber is full, the solvent is automatically siphoned back into the flask, carrying extracted compounds with it.

-

Allow the cycle to repeat for a set duration (e.g., several hours) until extraction is complete.

-

Concentrate the extract in the distillation flask using a rotary evaporator.

-

-

Protocol 3: Maceration

-

Soak the dried, powdered rhizomes in a selected solvent (e.g., methanol) in a sealed container.

-

Keep the container at room temperature for an extended period (e.g., 3-7 days), with occasional agitation.

-

After the maceration period, filter the mixture.

-

The filtrate (crude extract) is then concentrated. This method is simple but may be less efficient than others.

-

3.2.2 Isolation and Structural Elucidation

-

Protocol 4: Isolation by Column Chromatography

-

Fractionate the crude extract using solvent-solvent partitioning with immiscible solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol).

-

Subject the most biologically active fraction to column chromatography.

-

Prepare a column using a stationary phase such as silica gel, Sephadex LH-20, or ODS.

-

Load the concentrated fraction onto the column.

-

Elute the compounds using a mobile phase, typically a gradient of solvents with increasing polarity.

-

Collect the eluate in sequential fractions and monitor using Thin Layer Chromatography (TLC).

-

Combine fractions with similar TLC profiles and repeat the chromatographic process until a pure compound is isolated.

-

-

Protocol 5: Structural Elucidation

-

Mass Spectrometry (MS): Analyze the pure compound to determine its molecular weight and elemental formula.

-

Nuclear Magnetic Resonance (NMR): Perform 1H NMR, 13C NMR, and 2D-NMR (e.g., COSY, HSQC, HMBC) analyses to determine the complete chemical structure, including stereochemistry. The anomeric configurations and linkage sites of glycosides can be determined using 13C NMR.

-

3.2.3 Bioactivity Screening Assays

-

Protocol 6: Anticancer Cell Viability (MTT Assay)

-

Seed cancer cells (e.g., OVCAR-3, A2780/CP70 ovarian cancer cells) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the isolated compound for a specified time (e.g., 24 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

-

Protocol 7: Antioxidant Capacity (DPPH Assay)

-

Prepare a stock solution of the isolated compound in a suitable solvent (e.g., methanol).

-

In a 96-well plate or cuvette, mix various concentrations of the compound with a methanolic solution of DPPH (2,2-diphenyl-1-picrylhydrazyl).

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at ~517 nm. The reduction in absorbance indicates the radical scavenging activity.

-

Use a standard antioxidant like ascorbic acid or quercetin for comparison.

-

Calculate the percentage of inhibition and the IC50 value.

-

Quantitative Bioactivity Data

The following tables summarize key quantitative data on the bioactivity of compounds and extracts from Alpinia officinarum.

Table 1: Anticancer and Antiviral Activity of A. officinarum Compounds

| Compound/Class | Bioactivity | Cell Line / Virus | IC50 Value | Reference |

|---|---|---|---|---|

| Galangin | Anticancer (Cytotoxicity) | A2780/CP70 Ovarian Cancer | 42.3 µM | |

| Galangin | Anticancer (Cytotoxicity) | OVCAR-3 Ovarian Cancer | 34.5 µM | |

| Galangin | Cytotoxicity | IOSE 364 Normal Ovarian | 131.3 µM | |

| Diarylheptanoids | Antiviral | Respiratory Syncytial Virus (RSV) | 5 µg/mL | |

| Diarylheptanoids | Antiviral | Poliovirus | 3.7 µg/mL |

| Diarylheptanoids | Antiviral | Measles Virus | 6.3 µg/mL | |

Table 2: Extraction Yields and Phytochemical Content

| Extract Type | Extraction Method | Parameter | Result | Reference |

|---|---|---|---|---|

| Polysaccharides (AOPs) | Ultrasonic-Assisted | Maximum Yield | 5.72% | |

| Total Flavonoids | Ethanolic Extraction | Total Flavonoid Content | 14.1 mg/g | |

| Ethanolic Extract | Soxhlet | Total Flavonoid Content | 63.60 mg/g (as Quercetin equivalent) | |

| Rhizome Extract | - | Total Phenolic Content | 53.18 mg GAE/g |

| Rhizome Extract | - | Total Flavonoid Content | 14.12 mg CE/g | |

Table 3: Antioxidant Activity of A. officinarum Extracts

| Assay | Result | Reference |

|---|---|---|

| DPPH Radical Scavenging | 77.76% inhibition | |

| ABTS Radical Scavenging | 8.66 mmol TE/g |

| FRAP (Ferric Reducing Antioxidant Power) | 3.99 mmol TE/g | |

Mechanisms of Action & Signaling Pathways

Understanding the molecular pathways modulated by bioactive compounds is essential for drug development. Compounds from lesser galangal have been shown to induce apoptosis in cancer cells and exert anti-inflammatory effects through the modulation of key signaling cascades.

Diarylheptanoid-Induced Apoptosis in Breast Cancer Cells

A diarylheptanoid (Compound 2) from A. officinarum has been shown to induce apoptosis in MCF-7 breast cancer cells by acting as a pro-oxidant. This process involves the generation of reactive oxygen species (ROS), which leads to mitochondrial and lysosomal dysfunction.

Galangin-Induced Apoptosis in Ovarian Cancer Cells

Galangin induces apoptosis in platinum-resistant ovarian cancer cells through a p53-dependent pathway. It also inhibits the pro-survival Akt/p70S6K signaling cascade, further promoting programmed cell death.

Anti-Inflammatory Mechanism

Certain diarylheptanoids from A. officinarum exert anti-inflammatory effects by targeting core inflammatory signaling pathways. They inhibit the activation of mitogen-activated protein kinase (MAPK) and the transcription factor NF-κB, which are central regulators of pro-inflammatory mediator production, such as TNF-α.

Conclusion

Alpinia officinarum is a validated source of diverse and potent bioactive compounds, holding significant promise for pharmaceutical development. The flavonoids and diarylheptanoids, in particular, have demonstrated robust anticancer, anti-inflammatory, and antioxidant activities through well-defined molecular mechanisms. The protocols and data presented in this guide offer a framework for the systematic exploration of lesser galangal, facilitating the discovery of novel therapeutic agents. Further research, including clinical trials, is essential to fully translate the pharmacological potential of these natural compounds into effective clinical applications.

Methodological & Application

Application Notes and Protocols for the Structure Elucidaion of Alpiniaterpene A by NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic methods used for the structure elucidation of Alpiniaterpene A, a cadinane sesquiterpene isolated from the rhizomes of Alpinia officinarum. The protocols outlined below are based on the data reported in the primary literature and are intended to guide researchers in similar structure determination studies.

Introduction

This compound is a natural product belonging to the sesquiterpenoid class of compounds, which are known for their diverse biological activities. The precise determination of its molecular structure is crucial for understanding its chemical properties and potential therapeutic applications. High-resolution NMR spectroscopy, including one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, and HMBC) techniques, is the most powerful tool for elucidating the complex three-dimensional structure of such molecules in solution.

This document details the experimental protocols for acquiring and interpreting the NMR data necessary to unambiguously assign the chemical structure of this compound.

Data Presentation

The structural elucidation of this compound was accomplished through the comprehensive analysis of its NMR spectral data. The following tables summarize the ¹H and ¹³C NMR chemical shifts, which are fundamental to the structure determination process.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 1 | 5.86 | d | 5.5 |

| 2α | 2.15 | m | |

| 2β | 2.01 | m | |

| 3 | 2.45 | m | |

| 4 | 1.83 | m | |

| 5 | 1.95 | m | |

| 8α | 1.65 | m | |

| 8β | 1.50 | m | |

| 9α | 1.75 | m | |

| 9β | 1.60 | m | |

| 11 | 1.01 | d | 7.0 |

| 12 | 0.88 | d | 7.0 |

| 13 | 1.72 | s | |

| 14 | 4.75 | s | |

| 14' | 4.68 | s |

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

| Position | δC (ppm) | Type |

| 1 | 129.8 | CH |

| 2 | 27.5 | CH₂ |

| 3 | 39.8 | CH |

| 4 | 48.9 | C |

| 5 | 45.3 | CH |

| 6 | 209.5 | C |

| 7 | 50.1 | C |

| 8 | 22.9 | CH₂ |

| 9 | 41.5 | CH₂ |

| 10 | 149.5 | C |

| 11 | 21.5 | CH₃ |

| 12 | 21.4 | CH₃ |

| 13 | 22.1 | CH₃ |

| 14 | 109.8 | CH₂ |

| 15 | 171.2 | C |

Experimental Protocols

The following are detailed methodologies for the key NMR experiments required for the structure elucidation of this compound.

Sample Preparation

-

Compound: this compound (approximately 5-10 mg)

-

Solvent: Deuterated chloroform (CDCl₃, 0.5 mL)

-

Procedure:

-

Weigh the sample of this compound accurately.

-

Dissolve the sample in CDCl₃ in a clean, dry NMR tube.

-

Ensure the solution is clear and free of any particulate matter.

-

¹H NMR Spectroscopy

-

Instrument: 500 MHz NMR Spectrometer

-

Experiment: 1D ¹H NMR

-

Parameters:

-

Pulse Program: Standard single-pulse experiment

-

Spectral Width: 12-16 ppm

-

Acquisition Time: 2-3 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 16-64

-

Temperature: 298 K

-

-

Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

-

Integrate the signals to determine the relative number of protons.

-